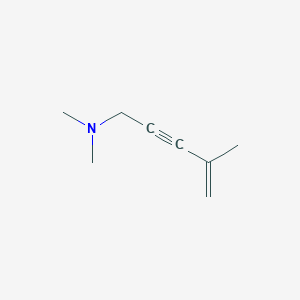
N,N,4-Trimethyl-4-penten-2-yn-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,4-Trimethyl-4-penten-2-yn-1-amine, also known as TMPEA, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. TMPEA is a tertiary amine that contains a triple bond, making it a unique molecule with distinct properties.
Wissenschaftliche Forschungsanwendungen
N,N,4-Trimethyl-4-penten-2-yn-1-amine has been studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, N,N,4-Trimethyl-4-penten-2-yn-1-amine has been used as a catalyst in various reactions, such as the addition of organometallic reagents to aldehydes and ketones. In materials science, N,N,4-Trimethyl-4-penten-2-yn-1-amine has been used as a ligand in the synthesis of metal-organic frameworks. In medicinal chemistry, N,N,4-Trimethyl-4-penten-2-yn-1-amine has been studied for its potential as a drug lead compound due to its unique structure and pharmacological properties.
Wirkmechanismus
The mechanism of action of N,N,4-Trimethyl-4-penten-2-yn-1-amine is not fully understood, but it is believed to act as a weak base and a nucleophile due to the presence of the tertiary amine and triple bond. N,N,4-Trimethyl-4-penten-2-yn-1-amine has been shown to form complexes with various metal ions, such as copper and zinc, which may contribute to its biological activity.
Biochemische Und Physiologische Effekte
N,N,4-Trimethyl-4-penten-2-yn-1-amine has been shown to have various biochemical and physiological effects, including antimicrobial, antifungal, and anticancer activity. N,N,4-Trimethyl-4-penten-2-yn-1-amine has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. N,N,4-Trimethyl-4-penten-2-yn-1-amine has also been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N,4-Trimethyl-4-penten-2-yn-1-amine in lab experiments is its unique structure, which allows for the formation of complexes with various metal ions. This property can be exploited in various catalytic and synthetic reactions. However, one limitation of using N,N,4-Trimethyl-4-penten-2-yn-1-amine is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines.
Zukünftige Richtungen
There are several future directions for research on N,N,4-Trimethyl-4-penten-2-yn-1-amine. One area of interest is the development of N,N,4-Trimethyl-4-penten-2-yn-1-amine-based metal-organic frameworks for various applications, such as gas storage and separation. Another area of interest is the optimization of N,N,4-Trimethyl-4-penten-2-yn-1-amine as a drug lead compound, as it has shown promising activity against various cancer cell lines. Additionally, further studies on the mechanism of action of N,N,4-Trimethyl-4-penten-2-yn-1-amine are needed to fully understand its biological activity.
Synthesemethoden
N,N,4-Trimethyl-4-penten-2-yn-1-amine can be synthesized through a multi-step process that involves the reaction of 4-penten-2-yn-1-ol with trimethylamine. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The resulting intermediate is then treated with an acid, such as hydrochloric acid, to yield N,N,4-Trimethyl-4-penten-2-yn-1-amine. The overall yield of this synthesis method is around 50%, making it a relatively efficient process.
Eigenschaften
CAS-Nummer |
19837-34-4 |
|---|---|
Produktname |
N,N,4-Trimethyl-4-penten-2-yn-1-amine |
Molekularformel |
C8H13N |
Molekulargewicht |
123.2 g/mol |
IUPAC-Name |
N,N,4-trimethylpent-4-en-2-yn-1-amine |
InChI |
InChI=1S/C8H13N/c1-8(2)6-5-7-9(3)4/h1,7H2,2-4H3 |
InChI-Schlüssel |
IRLJAAAWXIUAPT-UHFFFAOYSA-N |
SMILES |
CC(=C)C#CCN(C)C |
Kanonische SMILES |
CC(=C)C#CCN(C)C |
Synonyme |
N,N,4-Trimethyl-4-penten-2-yn-1-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



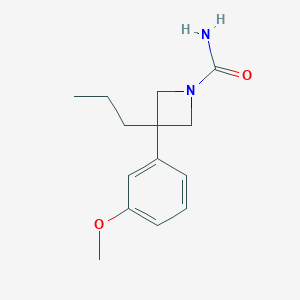
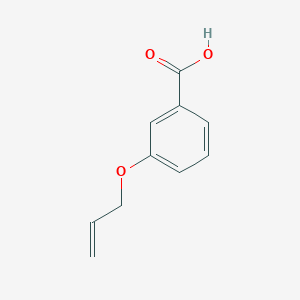
![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)

![N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12928.png)
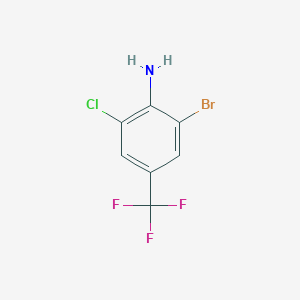
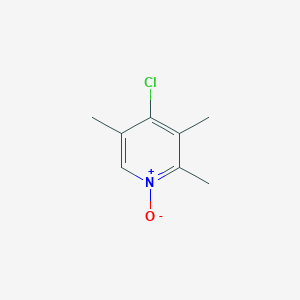
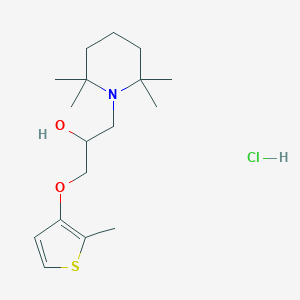
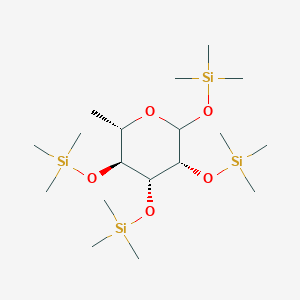
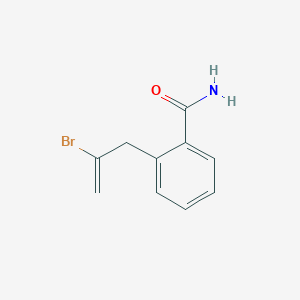
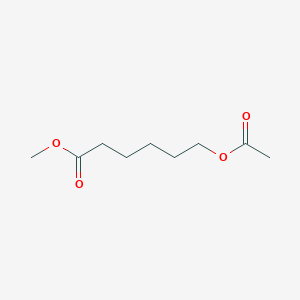
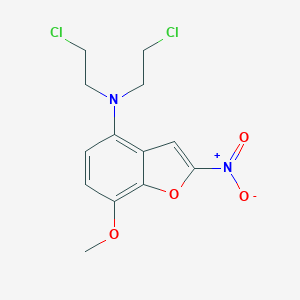

![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)